molecular formula C4H8ClN3 B13003681 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B13003681
M. Wt: 133.58 g/mol
InChI Key: IZUKMUMIMJKHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C4H7N3·HCl It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H8ClN3

Molecular Weight

133.58 g/mol

IUPAC Name

3,5-dimethyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C4H7N3.ClH/c1-3-5-4(2)7-6-3;/h1-2H3,(H,5,6,7);1H

InChI Key

IZUKMUMIMJKHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.